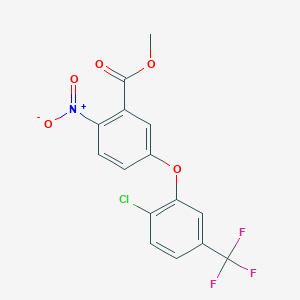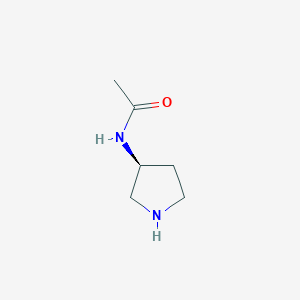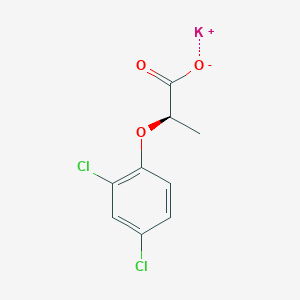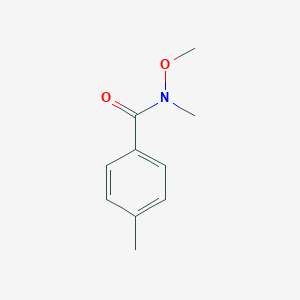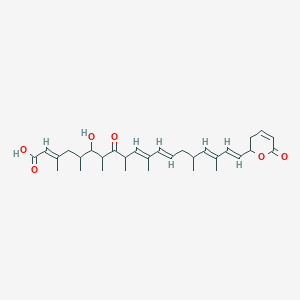
6-Hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anguinomycin A is a natural product isolated from a strain of Streptomyces. It is known for its potent cytotoxicity against murine P388 leukemia cells and demonstrates significant antitumor activity in mice against murine Lewis lung carcinoma and P388 leukemia . Anguinomycin A is structurally related to Leptomycin B and functions as an inhibitor of nuclear export of proteins .
Applications De Recherche Scientifique
Anguinomycin A has several scientific research applications, including:
Méthodes De Préparation
The synthesis of Anguinomycin A involves several key steps, including:
Negishi stereoinversion cross-coupling: This step is crucial for the formation of carbon-carbon bonds with high stereoselectivity.
Jacobsen Cr(III)-catalyzed Hetero Diels-Alder reaction: This reaction is used to construct the dihydropyranone fragment of the molecule.
Evans B-mediated syn-aldol chemistry: This step is employed to form the syn-aldol product with high diastereoselectivity.
B-alkyl Suzuki-Miyaura cross-coupling: This reaction is used to couple the fragments together to form the final product
Analyse Des Réactions Chimiques
Anguinomycin A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: Substitution reactions can be employed to introduce different substituents into the molecule.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as manganese dioxide (MnO2) and oxalyl chloride.
Reducing agents: Such as lithium aluminum hydride (LAH) and diisobutylaluminum hydride (DIBAH).
Catalysts: Such as palladium (Pd) and chromium (Cr) complexes
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.
Mécanisme D'action
Anguinomycin A exerts its effects by inhibiting the nuclear export of proteins. It binds to the nuclear export signal (NES) of proteins and prevents their transport from the nucleus to the cytoplasm. This inhibition leads to the accumulation of proteins in the nucleus, which can induce apoptosis in cancer cells . The molecular targets of Anguinomycin A include the chromosome region maintenance 1 (CRM1) protein, which is responsible for mediating the nuclear export of proteins .
Comparaison Avec Des Composés Similaires
Anguinomycin A is structurally similar to other anguinomycins, such as Anguinomycin B, Anguinomycin C, and Anguinomycin D. These compounds share a similar core structure but differ in their side chains . Compared to Leptomycin B, Anguinomycin A has a slightly different structure but exhibits similar biological activity as an inhibitor of nuclear export .
Similar Compounds
Anguinomycin B: Differing in the side chain structure.
Anguinomycin C: Differing in the side chain structure.
Anguinomycin D: Differing in the side chain structure.
Leptomycin B: An analog with similar biological activity
Anguinomycin A stands out due to its potent cytotoxicity and its ability to selectively induce apoptosis in cancer cells while causing growth arrest in normal cells .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 6-Hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid involves the condensation of a polyketide intermediate with a dihydropyranone derivative. The polyketide intermediate is obtained through the fermentation of a suitable microorganism, while the dihydropyranone derivative is synthesized through a series of chemical reactions.", "Starting Materials": ["Acetyl-CoA", "Malonyl-CoA", "Methylmalonyl-CoA", "Dihydroneopterin triphosphate", "Phosphoenolpyruvate", "3-Acetyl-6-hydroxy-2-pyrone", "Methanol", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Methanol"], "Reaction": ["1. Fermentation of a suitable microorganism to obtain the polyketide intermediate", "2. Synthesis of the dihydropyranone derivative through the following steps:", "2.1. Conversion of Dihydroneopterin triphosphate to 6-hydroxymethyl-7,8-dihydropterin using Phosphoenolpyruvate and 3-Acetyl-6-hydroxy-2-pyrone", "2.2. Methylation of 6-hydroxymethyl-7,8-dihydropterin to obtain 6-methyl-7,8-dihydropterin", "2.3. Conversion of 6-methyl-7,8-dihydropterin to 6-methyl-7,8-dihydropterin-2-one", "2.4. Reduction of 6-methyl-7,8-dihydropterin-2-one using Sodium borohydride to obtain the dihydropyranone derivative", "3. Condensation of the polyketide intermediate with the dihydropyranone derivative using Acetic acid and Sodium hydroxide", "4. Hydrolysis of the resulting compound using Hydrochloric acid and Sodium chloride", "5. Extraction of the product using Ethyl acetate and Methanol", "6. Purification of the product through column chromatography or recrystallization"] } | |
Numéro CAS |
111278-01-4 |
Formule moléculaire |
C31H44O6 |
Poids moléculaire |
512.7 g/mol |
Nom IUPAC |
(2E,10E,12E,16E,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-8-oxo-19-(6-oxo-2,3-dihydropyran-2-yl)nonadeca-2,10,12,16,18-pentaenoic acid |
InChI |
InChI=1S/C31H44O6/c1-20(16-22(3)14-15-27-12-9-13-29(34)37-27)10-8-11-21(2)17-24(5)30(35)26(7)31(36)25(6)18-23(4)19-28(32)33/h8-9,11,13-17,19-20,24-27,31,36H,10,12,18H2,1-7H3,(H,32,33)/b11-8+,15-14+,21-17+,22-16+,23-19+ |
Clé InChI |
SGYKTDIJCLHSET-QMTWAXRBSA-N |
SMILES isomérique |
CC(C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C(\C)/C=C/C1CC=CC(=O)O1 |
SMILES |
CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=C(C)C=CC1CC=CC(=O)O1 |
SMILES canonique |
CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=C(C)C=CC1CC=CC(=O)O1 |
Apparence |
Pale yellow film |
Synonymes |
5-Demethylleptomycin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



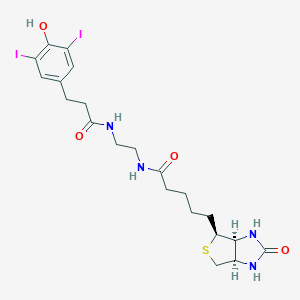




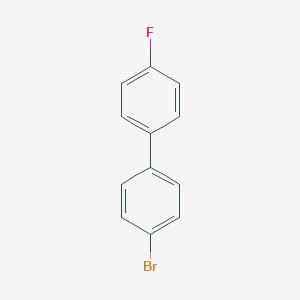
![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)
